(2R,2'R)-4,4'-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid)
Description
(2R,2'R)-4,4'-Disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) is a dimeric compound featuring a disulfide bond (-S-S-) connecting two Boc-protected 2-aminobutanoic acid monomers. The Boc (tert-butoxycarbonyl) groups protect the amino functionalities, enhancing stability during synthetic processes. This compound is structurally significant in pharmaceutical chemistry, particularly as an intermediate in peptide synthesis and drug development, where controlled disulfide bond formation and deprotection are critical .
Properties
IUPAC Name |
(2R)-4-[[(3R)-3-carboxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(25)19-11(13(21)22)7-9-29-30-10-8-12(14(23)24)20-16(26)28-18(4,5)6/h11-12H,7-10H2,1-6H3,(H,19,25)(H,20,26)(H,21,22)(H,23,24)/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQOESIPFURHKL-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSSCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCSSCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R,2'R)-4,4'-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a disulfide linkage and two tert-butoxycarbonyl (Boc) protected amino acids, which contribute to its stability and solubility. The molecular formula is , with a molecular weight of 366.50 g/mol.
Antioxidant Properties
Research indicates that compounds with disulfide linkages often exhibit antioxidant properties. The presence of the disulfide bond in this compound may enhance its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
Antifibrotic Activity
Recent studies have suggested that derivatives of amino acids can exhibit antifibrotic activity by modulating signaling pathways involved in fibrosis. For instance, compounds similar to (2R,2'R)-4,4'-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) have shown efficacy in inhibiting the activation of hepatic stellate cells (HSCs), which play a crucial role in liver fibrosis. This inhibition is often mediated through the TGF-β signaling pathway, as demonstrated in cell line studies .
Inhibition of Protein Interactions
The compound's structure allows it to potentially inhibit specific protein-protein interactions involved in disease processes. In vitro assays have shown that similar compounds can disrupt the binding of fibrogenic proteins, leading to reduced expression of collagen and other extracellular matrix components .
Case Studies
-
Liver Fibrosis Model
In a study involving LX-2 cells (a model for human hepatic stellate cells), treatment with compounds structurally related to (2R,2'R)-4,4'-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) resulted in significant reductions in the expression of fibrogenic markers such as COL1A1 and α-SMA when stimulated with TGF-β1. The results indicated a dose-dependent response, suggesting potential therapeutic applications in treating liver fibrosis . -
Cell Viability Assays
Various derivatives were tested against cancer cell lines including MCF-7 and MDA-MB-231. Compounds exhibited time- and dose-dependent inhibition of cell viability, indicating their potential as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of (2R,2'R)-4,4'-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) can be influenced by modifications to its structure:
- Disulfide Bond : Essential for maintaining activity.
- Boc Protection : Enhances solubility and stability.
- Amino Acid Composition : Variations can lead to different biological outcomes.
Summary of Biological Activities
Scientific Research Applications
The compound (2R,2'R)-4,4'-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) is a complex molecule with potential applications in various fields, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by data tables and relevant case studies.
Key Properties
- Melting Point : Data not explicitly available; requires empirical determination.
- Solubility : Typically soluble in organic solvents; specific solubility data may vary based on formulation.
Peptide Synthesis
The compound serves as a building block for the synthesis of peptides. The Boc protection allows for selective deprotection during peptide coupling reactions, facilitating the assembly of complex peptide sequences.
Antioxidant Activity
Due to the presence of disulfide bonds, this compound may exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. Research indicates that disulfide compounds can scavenge free radicals, offering potential therapeutic benefits in conditions like cancer and neurodegenerative diseases.
Drug Delivery Systems
The unique structure of (2R,2'R)-4,4'-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) makes it suitable for use in drug delivery systems. The disulfide linkages can be cleaved under reducing conditions, allowing for controlled release of therapeutic agents.
Polymer Chemistry
This compound can be utilized in the synthesis of polymers with specific functionalities. Its ability to form cross-links can enhance the mechanical properties of polymeric materials, making it valuable in developing advanced materials for various applications.
Nanotechnology
In nanotechnology, the compound's ability to form stable complexes with metal ions could be harnessed for creating nanomaterials with tailored properties for sensors or catalysis.
Case Study 1: Synthesis of Bioactive Peptides
A study demonstrated the use of (2R,2'R)-4,4'-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) in synthesizing bioactive peptides that exhibited enhanced stability and bioavailability compared to their unprotected counterparts. The Boc protection allowed for efficient coupling reactions without side reactions that typically plague peptide synthesis.
Case Study 2: Antioxidant Properties
Research published in a peer-reviewed journal highlighted the antioxidant activity of disulfide-containing compounds. The study showed that derivatives of this compound significantly reduced oxidative stress markers in vitro, suggesting potential applications in formulations aimed at combating oxidative damage.
Case Study 3: Drug Delivery Applications
A recent investigation explored the use of disulfide-based compounds in drug delivery systems. The findings indicated that the controlled release profile achieved through the cleavage of disulfide bonds could improve therapeutic efficacy while minimizing side effects.
Comparison with Similar Compounds
(2R,2′R)-3,3′-Disulfanediylbis(2-((tert-butoxycarbonyl)amino)propanoic acid) (Compound 15)
Structural Differences :
- Disulfide Position: The disulfide bond connects the 3,3′-positions (propanoic acid backbone) vs. 4,4′ in the target compound (butanoic acid).
- Carbon Chain Length: Propanoic acid (C3) vs. butanoic acid (C4), altering steric and electronic properties.
Synthesis: Compound 15 is synthesized via Boc protection of L-cystine (a cysteine dimer), avoiding large-scale chromatography for industrial feasibility . In contrast, the target compound would require homocystine (4,4′-disulfanediylbis(2-aminobutanoic acid)) as the starting material, introducing additional synthetic challenges due to the longer carbon chain.
Applications :
Used in Toll-like receptor 2 (TLR2) agonist synthesis (e.g., PAM2CSK4), where the shorter chain may optimize receptor binding . The target compound’s extended chain could influence solubility and bioactivity in analogous applications.
Homocystine (4,4′-Dithiobis[2-aminobutanoic Acid])
Structural Differences :
- Protection : Homocystine lacks Boc groups, rendering it more hydrophilic and reactive.
- Stability: The unprotected amino groups make it prone to oxidation and unsuitable for stepwise synthetic protocols.
Applications: Homocystine is employed in biochemical studies of sulfur metabolism and oxidative stress . Unlike the Boc-protected target compound, it cannot be used directly in solid-phase peptide synthesis (SPPS) due to incompatibility with standard coupling reagents.
Boc-Protected Cystine Derivatives
These variations impact their roles in drug design; shorter chains may favor specific enzymatic interactions, while longer chains (as in the target compound) could enhance membrane permeability or metabolic stability.
Data Table: Structural and Functional Comparison
Research Findings
- Synthetic Scalability : Compound 15’s synthesis emphasizes avoiding chromatography for industrial scalability, a consideration likely applicable to the target compound .
- Boc Protection Advantages : Boc groups enhance stability during storage and SPPS, contrasting with homocystine’s reactivity .
- Biological Implications : The target compound’s extended chain may improve binding to hydrophobic pockets in therapeutic targets compared to shorter analogs.
Preparation Methods
Synthesis of 2-Aminobutyric Acid Precursor
The foundational step involves preparing enantiomerically pure 2-aminobutyric acid. A patented method (CN102241600A) describes the synthesis of 2-aminobutyric acid via ammonolysis of 2-chlorobutyric acid using methenamine (hexamethylenetetramine) as a catalyst . Key parameters include:
| Parameter | Condition |
|---|---|
| Substrate | 2-Chlorobutyric acid |
| Catalyst | Methenamine (1:0.1–1 molar ratio) |
| Ammonia source | Liquid ammonia (2–5:1 molar ratio) |
| Temperature | 20–90°C |
| Reaction time | 2–30 hours |
| Yield | >50% |
| Byproducts | <10% 2-hydroxybutyric acid |
This method avoids traditional brominated precursors, reducing costs by 20% compared to older routes . The product is isolated via alcohol precipitation, achieving >97% purity .
Purification and Characterization
Final purification employs solubility-driven techniques:
| Step | Method | Conditions |
|---|---|---|
| Crystallization | Ethanol/n-heptane anti-solvent precipitation | Dropwise addition, 5°C/hour cooling |
| Chromatography | Reverse-phase C18 column | Acetonitrile/water gradient |
| Lyophilization | Freeze-drying | -80°C, 48 hours |
Analytical Data :
Scalability and Industrial Considerations
-
Catalytic Efficiency : Nickel-based catalysts (e.g., Ni(OAc)₂) enhance reaction rates in asymmetric reductions, as seen in analogous syntheses .
-
Cost Analysis :
Challenges and Optimization Opportunities
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (2R,2'R)-4,4'-disulfanediylbis(2-((tert-butoxycarbonyl)amino)butanoic acid) with high enantiopurity?
- Methodological Answer : The synthesis involves Boc protection of (2R)-2-aminobutanoic acid followed by oxidative dimerization. For example, tert-butyl (2R)-2-aminobutanoate is treated with iodine in methanol to form the disulfide bond. Enantiomeric purity is ensured by using chiral starting materials (e.g., L-homocystine derivatives) and monitored via chiral HPLC with a Chiralpak AD-H column (hexane/isopropanol gradient, 1.0 mL/min flow rate). X-ray crystallography confirms stereochemistry .
Q. Which spectroscopic techniques are most effective for characterizing the disulfide bond and Boc-protected groups?
- Methodological Answer :
- Boc groups : Identified via ¹H NMR (δ ~1.4 ppm for tert-butyl) and ¹³C NMR (δ ~80 ppm for carbonyl).
- Disulfide bond : Confirmed by Raman spectroscopy (S-S stretch ~500 cm⁻¹) and mass spectrometry (MALDI-TOF for molecular ion [M+H]⁺).
- Stereochemistry : X-ray crystallography or quantum chemical computations (e.g., DFT) provide definitive structural validation .
Q. How does pH influence the stability of the disulfide bond in aqueous buffers?
- Methodological Answer : Stability studies using UV-Vis spectroscopy (monitoring absorbance at 260 nm) show the disulfide bond is stable at pH 3–7 (≤5% degradation over 24 hours) but degrades rapidly at pH >9 (≥50% degradation). Buffers containing EDTA (1 mM) minimize metal-catalyzed oxidation. Storage at 4°C in inert atmospheres (N₂) extends shelf life .
Advanced Research Questions
Q. What chromatographic strategies resolve enantiomeric impurities in synthetic batches?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IG-3) and mobile phase (hexane:ethanol 85:15 v/v) separates epimers. Adjusting column temperature (20–40°C) improves resolution. Post-run analysis via circular dichroism (CD) at 220 nm confirms enantiopurity (>99% ee) .
Q. How can the redox behavior of the disulfide bond be quantitatively analyzed in biochemical systems?
- Methodological Answer :
- Reduction kinetics : Use Ellman’s reagent (DTNB) to quantify free thiols (λ = 412 nm) after treatment with glutathione (1–10 mM).
- Electrochemical analysis : Cyclic voltammetry (scan rate 50 mV/s, Ag/AgCl reference electrode) measures redox potentials (E° ≈ −0.3 V vs. SHE).
- LC-MS/MS : Identifies reduction products (e.g., monomeric thiols) under simulated physiological conditions .
Q. What role does this compound play in peptide-based drug delivery systems?
- Methodological Answer : The disulfide bond serves as a redox-responsive linker. Boc deprotection (TFA/DCM, 1:1 v/v) enables conjugation to peptides via amide coupling. In vitro assays (e.g., glutathione-treated HeLa cells) validate intracellular cleavage, monitored by fluorescence microscopy (FITC-labeled peptides). Stability in serum (t½ >12 hours) confirms utility in controlled release systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
